Mer NF5003E

説明

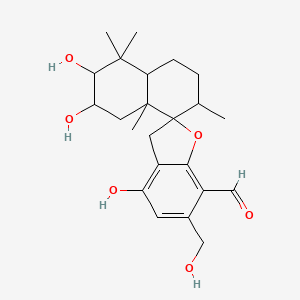

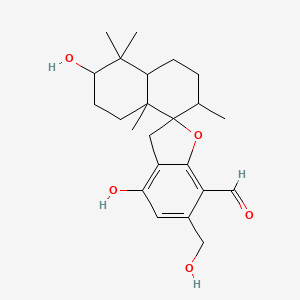

Mer NF5003E is a chemical compound known as a myo-inositol monophosphatase (IMPase) inhibitor . It’s produced by a fungus called Memnoniella echinata . It’s a type of drimane sesquiterpenoid and grisan-type benzofuranoid .

Synthesis Analysis

Mer NF5003E is isolated from Stachybotrys strains . The fungal strain Mer-NF5003 was originally isolated from a soil sample collected at Taketomi Island, Okinawa prefecture, Japan . The fermentation of the producing strain, isolation, physico-chemical properties, structure elucidation and some biological activities of Mer-NF5003B, E and F are described .Molecular Structure Analysis

The molecular formula of Mer NF5003E is C23H32O5 . The molecular weight is 388.50 . The structure of Mer NF5003E contains a total of 63 bonds .Chemical Reactions Analysis

Mer NF5003E is a novel sesquiterpenoid and has been identified in extracts of two different Stachybotrys species as antagonists of endothelin and as inhibitors of HIV-1 protease .Physical And Chemical Properties Analysis

Mer NF5003E appears as a white powder . It has a boiling point of 570.1±50.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 .科学的研究の応用

MERRA: NASA’s Modern-Era Retrospective Analysis for Research and Applications

- Overview : The MERRA project by NASA's Global Modeling and Assimilation Office aimed to contextualize observations from NASA’s Earth Observing System satellites and improve the hydrologic cycle representation in reanalyses. It focused on the satellite era from 1979, making significant advancements in precipitation and water vapor climatology (Rienecker et al., 2011).

Resource-Efficient Workflow Scheduling in Clouds

- Key Findings : This study introduced the Maximum Effective Reduction (MER) algorithm for resource-efficient workflow scheduling in hyper-scale clouds. The algorithm optimizes resource usage in scientific workflows, leading to significant improvements in resource utilization, reductions in resource provisioning, and energy savings (Lee et al., 2015).

Assessment and Enhancement of MERRA Land Surface Hydrology Estimates

- Insights : This research presented MERRA-Land, a set of improved land surface hydrological fields generated by rerunning a revised version of the land component of the MERRA system. It included corrections to precipitation forcing and revised parameter values, enhancing the skill in land surface hydrological fields (Reichle et al., 2011).

The Model of Educational Reconstruction: A Framework for Improving Science Teaching and Learning

- Framework Description : The Model of Educational Reconstruction (MER) provides a conception of science education research that is relevant for improving instructional practice and teacher professional development programs. It emphasizes equal attention to science subject matter and student learning needs (Duit et al., 2012).

The Modern-Era Retrospective Analysis for Research and Applications, Version 2 (MERRA-2)

- Advancements : MERRA-2, produced by NASA's Global Modeling and Assimilation Office, represents an advancement over its predecessor, MERRA, by including new observation types and updates to the Goddard Earth Observing System model. It addressed known limitations of MERRA while providing a foundation for future integrated Earth system analysis (Gelaro et al., 2017).

特性

IUPAC Name |

3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,12-13,18-19,24,26-27H,5-8,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXGRPHIBLICSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936055 | |

| Record name | 4,6'-Dihydroxy-6-(hydroxymethyl)-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mer NF5003E | |

CAS RN |

159121-98-9 | |

| Record name | Mer NF5003E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159121989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6'-Dihydroxy-6-(hydroxymethyl)-2',5',5',8'a-tetramethyl-3',4',4'a,5',6',7',8',8'a-octahydro-2'H,3H-spiro[1-benzofuran-2,1'-naphthalene]-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。